molecular formula C13H17FN2O2 B5694729 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone

Cat. No.: B5694729
M. Wt: 252.28 g/mol
InChI Key: BARJCXUTLQHXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperazine derivatives.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJCXUTLQHXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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